

Preliminary Efficacy of PBA-1105: A Technical Guide for Drug Development Professionals

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary efficacy studies on **PBA-1105**, an autophagy-targeting chimera (AUTOTAC). The information presented herein is intended to support further research and development of this compound for therapeutic applications, particularly in the context of proteinopathies.

Core Concept: PBA-1105 and the AUTOTAC Platform

PBA-1105 is a bifunctional small molecule that leverages the AUTOTAC platform to induce the degradation of misfolded proteins.[1][2] It operates by simultaneously binding to the autophagy receptor protein p62/SQSTM1 and to exposed hydrophobic regions of misfolded protein aggregates.[1] This dual engagement triggers the self-oligomerization of p62, a crucial step in the formation of autophagosomes, leading to the sequestration and subsequent lysosomal degradation of the targeted protein cargo.[1][3]

In Vitro Efficacy Potent and Selective Degradation of Mutant Tau

PBA-1105 has demonstrated high potency in inducing the degradation of mutant tau (tauP301L), a protein implicated in various neurodegenerative diseases.



Parameter	Value	Cell Line	Conditions
DC50	0.71 nM	Stably expressed mutant tau cells	24 hours
D _{max}	100 nM	Stably expressed mutant tau cells	24 hours

Table 1: In Vitro Degradation Efficacy of **PBA-1105** on Mutant Tau.[1]

Notably, **PBA-1105** exhibits a "hook effect" at higher concentrations, a characteristic often observed with bifunctional molecules where efficacy decreases at supra-optimal concentrations.[1]

Induction of p62 Oligomerization and Autophagic Flux

A key mechanism of action for **PBA-1105** is the induction of p62 self-oligomerization, which is a prerequisite for its autophagic activity. This has been confirmed in cell-based assays, which show that **PBA-1105** treatment leads to the formation of higher molecular weight p62 species, indicative of oligomerization.[1][4] Concurrently, **PBA-1105** increases the autophagic flux of ubiquitinated protein aggregates.[1]

In Vivo Efficacy in a Tauopathy Mouse Model

The therapeutic potential of **PBA-1105** has been evaluated in a transgenic mouse model of tauopathy, demonstrating its ability to clear pathological tau aggregates in the brain.

Parameter	Details
Animal Model	Transgenic mouse model of tauopathies
Dosage	20-50 mg/kg
Administration	Intraperitoneal injection
Frequency	Three times per week
Duration	4 weeks



Table 2: In Vivo Study Design for **PBA-1105** in a Tauopathy Mouse Model.[1]

The in vivo treatment resulted in a dose-dependent reduction of insoluble tau species in the brain, with no significant effect on soluble tau levels.[1] This was accompanied by an increase in autophagic markers such as LC3, confirming the engagement of the autophagic pathway.[1] Immunohistochemical analysis of brain tissue from treated mice revealed a significant reduction in tau oligomers and phosphorylated tau in the cortex and hippocampus.[1]

Experimental ProtocolsIn Vitro p62 Oligomerization Assay

This assay is designed to assess the ability of **PBA-1105** to induce the self-oligomerization of the p62 protein in a cellular context.

Materials:

- HEK293T cells
- PBA-1105
- Cell lysis buffer (e.g., RIPA buffer)
- Protein concentration assay kit (e.g., BCA)
- SDS-PAGE equipment and reagents
- Western blot equipment and reagents
- Primary antibody against p62
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate

Procedure:

Cell Culture and Treatment: Plate HEK293T cells and allow them to adhere overnight. Treat
the cells with varying concentrations of PBA-1105 (e.g., 0.1, 1, 10, 100 nM) for a specified



duration (e.g., 24 hours). Include a vehicle-treated control group.

- Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
- Protein Quantification: Determine the protein concentration of the cell lysates.
- Sample Preparation: Prepare protein samples for SDS-PAGE. It is crucial to run both reducing and non-reducing gels to visualize oligomers. For non-reducing conditions, omit the reducing agent (e.g., β-mercaptoethanol or DTT) from the sample buffer.
- SDS-PAGE and Western Blot: Separate the protein samples by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Immunoblotting: Block the membrane and probe with a primary antibody against p62. Follow with incubation with an HRP-conjugated secondary antibody.
- Detection: Visualize the protein bands using a chemiluminescent substrate. The presence of higher molecular weight bands in the non-reducing gel for PBA-1105-treated samples compared to the control indicates p62 oligomerization.

In Vivo Administration of PBA-1105

This protocol outlines the preparation and administration of **PBA-1105** to a mouse model of tauopathy.

Materials:

- PBA-1105
- DMSO
- Solutol
- Phosphate-buffered saline (PBS)
- Sterile syringes and needles

Procedure:



- Formulation Preparation: Prepare a stock solution of PBA-1105 in DMSO. For administration, dilute the stock solution in a vehicle of 5% DMSO, 10% Solutol, and 85% PBS to achieve the desired final concentration (20 or 50 mg/kg).
- Animal Dosing: Administer the PBA-1105 formulation to the mice via intraperitoneal injection.
 The injection volume should be calculated based on the weight of each animal.
- Treatment Schedule: Repeat the administration three times per week for a total of four weeks.

Analysis of Tau Aggregates in Brain Tissue

This protocol describes the fractionation of soluble and insoluble tau from brain tissue for subsequent analysis by Western blot.

Materials:

- Mouse brain tissue
- RIPA buffer
- Sucrose buffer
- Protease and phosphatase inhibitors
- Homogenizer
- Centrifuge
- SDS-PAGE and Western blot reagents
- Primary antibodies against total tau, phosphorylated tau, and LC3

Procedure:

 Tissue Homogenization: Homogenize the brain tissue in RIPA buffer containing protease and phosphatase inhibitors.



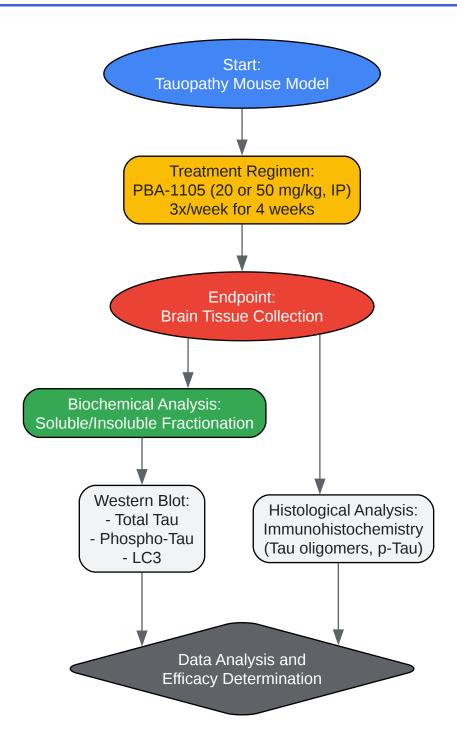
- Fractionation: Centrifuge the homogenate to separate the soluble and insoluble fractions.
 The supernatant contains the soluble proteins, while the pellet contains the insoluble aggregates.
- Pellet Wash: Wash the pellet with a sucrose buffer to remove contaminants.
- Protein Quantification: Determine the protein concentration in both the soluble and insoluble fractions.
- Western Blot Analysis: Analyze the protein fractions by Western blot using antibodies against total tau, specific phospho-tau epitopes, and LC3 to assess the levels of tau aggregation and autophagy activation.

Visualizations PBA-1105 Mechanism of Action









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